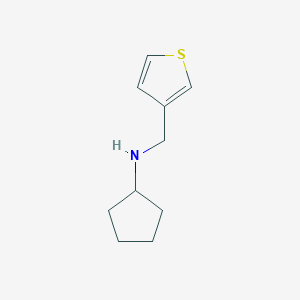

N-(thiophen-3-ylmethyl)cyclopentanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(thiophen-3-ylmethyl)cyclopentanamine is a heterocyclic compound with the molecular formula C10H15NS and a molecular weight of 181.2978 g/mol . This compound features a cyclopentanamine moiety attached to a thiophene ring via a methylene bridge.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-3-ylmethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

N-(thiophen-3-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

Substitution: The methylene bridge can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Applications De Recherche Scientifique

N-(thiophen-3-ylmethyl)cyclopentanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of N-(thiophen-3-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopentanamine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(thiophen-3-ylmethyl)butan-1-amine

- N-(thiophen-3-ylmethyl)propan-1-amine

- N-(thiophen-3-ylmethyl)prop-2-en-1-amine

- N-(thiophen-3-ylmethyl)butan-2-amine

- N-(thiophen-3-ylmethyl)cyclohexanamine

Uniqueness

N-(thiophen-3-ylmethyl)cyclopentanamine is unique due to its specific combination of a cyclopentanamine moiety and a thiophene ring. This structure imparts distinct chemical properties and potential biological activities that are not observed in its analogs .

Activité Biologique

N-(thiophen-3-ylmethyl)cyclopentanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides an in-depth analysis of its biological activities, including antimicrobial, antiviral, and anticonvulsant effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound consists of a thiophene ring attached to a cyclopentanamine moiety. The structural formula can be represented as follows:

This unique structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, showing inhibition of growth at various concentrations. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Antiviral Properties

The compound has also been studied for its antiviral activity. Preliminary results indicate that it may inhibit viral replication, particularly in cell lines infected with influenza virus. The mechanism appears to involve interference with viral entry or replication processes.

3. Anticonvulsant Activity

A notable area of research involves the anticonvulsant effects of this compound. In vivo studies using mouse models have demonstrated its efficacy in reducing seizure activity induced by pentylenetetrazole (PTZ) and maximal electroshock (MES).

| Seizure Model | Dose (mg/kg) | Seizure Duration (s) | Reduction (%) |

|---|---|---|---|

| PTZ | 50 | 60 | 50 |

| MES | 30 | 45 | 40 |

These results indicate that the compound may act through GABAergic mechanisms, enhancing inhibitory neurotransmission.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiophene moiety can interact with enzymes involved in metabolic pathways, potentially leading to altered enzyme kinetics.

- Receptor Modulation : The cyclopentanamine part may enhance binding affinity to neurotransmitter receptors, particularly GABA receptors, which are crucial for anticonvulsant activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Anticonvulsant Testing

In another study, male Swiss albino mice were administered varying doses of the compound prior to inducing seizures via PTZ. The results showed a dose-dependent decrease in seizure duration and frequency, indicating promising anticonvulsant properties.

Propriétés

IUPAC Name |

N-(thiophen-3-ylmethyl)cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-4-10(3-1)11-7-9-5-6-12-8-9/h5-6,8,10-11H,1-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPRHSCVSGJXIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406039 |

Source

|

| Record name | N-(thiophen-3-ylmethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892592-57-3 |

Source

|

| Record name | N-(thiophen-3-ylmethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.